2-(3-Fluorophenyl)oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBRZCKMGQHNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571078 | |
| Record name | 2-(3-Fluorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18511-63-2 | |
| Record name | 2-(3-Fluorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 3 Fluorophenyl Oxirane and Its Structural Analogues
Conventional Epoxidation Routes to Fluorophenyl Oxiranes
The direct oxidation of the double bond in fluorinated styrenes represents a primary and straightforward route to fluorophenyl oxiranes. This transformation is commonly achieved using several classes of oxidizing agents, including metal-based catalysts, dioxiranes, and peroxy acids. The choice of method often depends on factors such as desired stereoselectivity, substrate tolerance, and reaction scale.
Metal-Catalyzed Epoxidation Strategies
Metal complexes are widely employed to catalyze the epoxidation of alkenes, offering high efficiency and, in many cases, excellent control over stereochemistry. Various transition metals, including manganese, tungsten, and palladium, have been utilized to mediate the transfer of an oxygen atom to the olefin. arkat-usa.orgresearchgate.net
A notable example is the use of a manganese-based catalyst, such as MnTMTACN, in conjunction with hydrogen peroxide. The addition of a co-catalyst like scandium(III) triflate (Sc(OTf)₃) can significantly increase the reaction rate for electron-deficient styrenes. rsc.org For the epoxidation of 4-fluorostyrene (B1294925), a structural analogue of the precursor to 2-(3-fluorophenyl)oxirane, this system demonstrates high conversion and selectivity. rsc.org However, the concentration of the Lewis acid co-catalyst is critical; higher concentrations can lead to over-oxidation and epoxide ring-opening byproducts. rsc.org
Another effective method involves a tungsten-based catalytic system. Using sodium tungstate (B81510) (Na₂WO₄), phenylphosphonic acid (PhP(O)(OH)₂), and a phase-transfer catalyst under weakly acidic conditions, hydrogen peroxide can efficiently epoxidize various styrenes, including 4-fluorostyrene. thieme-connect.com This halide-free system is particularly advantageous for producing acid-sensitive epoxides. thieme-connect.com
Table 1: Metal-Catalyzed Epoxidation of Fluorinated Styrenes
| Substrate | Catalyst System | Oxidant | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Fluorostyrene | MnTMTACN / Sc(OTf)₃ (0.5 mol%) | H₂O₂ | Acetonitrile | High Selectivity | rsc.org |
| 4-Fluorostyrene | Na₂WO₄ / PhP(O)(OH)₂ / Phase-Transfer Catalyst | H₂O₂ | Solvent-Free | Not Specified | thieme-connect.com |
Dioxirane-Mediated Epoxidation
Dioxiranes are powerful, three-membered cyclic peroxide oxidants that can epoxidize alkenes efficiently under neutral and mild conditions. rsc.org They can be used as isolated solutions, such as dimethyldioxirane (B1199080) (DMDO) in acetone, or generated in situ from a ketone and a primary oxidant like potassium peroxymonosulfate (B1194676) (Oxone®). nih.govlboro.ac.uk The reaction mechanism is generally considered to be a concerted, single-step process. rsc.org
The reactivity of dioxiranes is influenced by the electronic properties of the substrate. Research has shown that the incorporation of fluorine into the aromatic ring of aryl alkyl ketones can enhance the reactivity of the corresponding dioxiranes. lboro.ac.uk The epoxidation of stilbene-type olefins has been successfully achieved using this method. arkat-usa.org For fluorinated styrenes, chiral dioxiranes, generated from fructose-derived ketones, can be employed to achieve asymmetric epoxidation, a process that can be enhanced through kinetic resolution to yield products with high enantiopurity. nih.gov
Peroxy Acid-Based Epoxidation Methods
Peroxy acids (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA), are classic and widely used reagents for converting alkenes into epoxides. libretexts.orgyoutube.com The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene, resulting in syn-stereoselectivity. libretexts.org This method is valued for its operational simplicity and broad applicability.
The synthesis of fluorinated epoxides, such as 3-(2-fluorophenyl)oxirane-2-carboxylic acid, can be accomplished through the epoxidation of a suitable precursor using a peracid. The reaction conditions, including temperature and pH, are controlled to ensure the selective formation of the desired epoxide. The general reliability of this method makes it a common choice for the preparation of various fluorophenyl oxiranes.
Ylide-Mediated Epoxidation of Carbonyl Precursors
An alternative and powerful strategy for constructing oxirane rings is the reaction of a carbonyl compound (an aldehyde or ketone) with a sulfur ylide. This transformation, widely known as the Johnson-Corey-Chaykovsky reaction, forms the epoxide by transferring a methylene (B1212753) or substituted methylene group to the carbonyl carbon. wikipedia.org This approach is particularly useful as it starts from readily available aldehydes, such as 3-fluorobenzaldehyde (B1666160).
Stoichiometric Ylide Approaches in Fluorophenyl Oxirane Synthesis
In the stoichiometric version of the Johnson-Corey-Chaykovsky reaction, the sulfur ylide is pre-formed or generated in situ in at least a one-to-one molar ratio with the carbonyl substrate. arkat-usa.orgwikipedia.org Typically, a sulfonium (B1226848) salt, like trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide, is treated with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org
The synthesis of this compound has been explicitly documented using this method. The reaction of 3-fluorobenzaldehyde with an ylide generated from trimethylsulfonium iodide and a base in DMSO affords the target epoxide in moderate yield. rsc.org This approach has been successfully applied to a wide range of aldehydes and ketones to produce the corresponding epoxides. rsc.org A similar one-pot reaction starting from an aldehyde, a sulfur ylide, and subsequent treatment with carbon dioxide has been shown to produce the cyclic carbonate derived from the intermediate epoxide, with the fluorophenyl derivative being formed in high yield. thieme-connect.com
Table 2: Stoichiometric Ylide Epoxidation for this compound
| Precursor | Ylide Source | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 3-Fluorobenzaldehyde | Trimethylsulfonium Iodide | NaH or KOtBu | DMSO | 49% | rsc.org |
Catalytic Ylide Methods for Oxirane Ring Formation
While stoichiometric ylide reactions are effective, methods that use only a catalytic amount of the sulfide (B99878) are highly desirable for efficiency and sustainability. Catalytic asymmetric epoxidation using sulfur ylides has emerged as a sophisticated strategy for producing enantiopure oxiranes. mdpi.comuncw.edu
These catalytic cycles typically involve a chiral sulfide that reacts with an alkylating agent to form a sulfonium salt. uncw.edu Deprotonation by a base generates the chiral ylide, which then reacts with an aldehyde. The resulting epoxide is released, and the chiral sulfide is regenerated to continue the cycle. uncw.edu The efficiency of these catalytic systems has been improved by optimizing reaction conditions, such as temperature and the choice of reagents, to accelerate the rate-limiting steps, which are often the formation of the sulfonium salt and the ylide's addition to the carbonyl. uncw.edu Chiral thiolanes have been developed as effective organocatalysts for this transformation, yielding high enantiomeric excesses for various aromatic aldehydes. uncw.eduorganic-chemistry.org
Asymmetric Synthesis of Enantioenriched Fluorophenyl Oxiranes
The production of single-enantiomer fluorophenyl oxiranes is crucial for their application in the synthesis of chiral drugs and other bioactive molecules. Several asymmetric strategies have been developed to achieve high enantioselectivity.
Enantioselective Epoxidation Techniques
The direct asymmetric epoxidation of 3-fluorostyrene (B1329300) is a primary route to enantioenriched this compound. This has been achieved using various catalytic systems.
Metal-Catalyzed Epoxidation: Chiral metal complexes have proven effective in catalyzing the enantioselective epoxidation of styrenes. For instance, chiral metalloporphyrin catalysts have been shown to facilitate the epoxidation of unfunctionalized terminal olefins with high enantiomeric excess. rsc.org While specific data for 3-fluorostyrene using these exact catalysts is not detailed in the provided results, the general success with styrene (B11656) derivatives suggests their applicability. Similarly, chiral (salen)Co(III) complexes are well-known for their role in asymmetric reactions, including epoxide synthesis. nih.govsci-hub.boxnih.gov
A notable example involves the use of a heterobimetallic La-Li₃-BINOL complex (LLB) in the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones, which can be adapted for the synthesis of 2,2-disubstituted terminal epoxides. nih.gov Although this method is for disubstituted epoxides, it highlights the potential of lanthanide-based catalysts in asymmetric epoxidation.
Organocatalytic Epoxidation: Organocatalysis offers a metal-free alternative for asymmetric epoxidation. Chiral ketones, for example, can generate chiral dioxiranes in situ, which then act as the epoxidizing agent. Studies on the asymmetric epoxidation of various styrenes using a carbocyclic oxazolidinone-containing ketone have demonstrated high enantioselectivity (89-93% ee). nih.gov The electronic effects of substituents on the ketone catalyst were found to influence the competition between spiro and planar transition states, which in turn dictates the enantioselectivity. nih.gov Another approach utilizes chiral bisaryl-silyl-protected pyrrolidines as organocatalysts with hydrogen peroxide as the oxidant, achieving high yields and enantioselectivities for α,β-epoxy aldehydes. organic-chemistry.org These methods are applicable to α,β-unsaturated aldehydes and demonstrate the versatility of organocatalysis in epoxidation reactions. organic-chemistry.orgnih.gov
Chemoenzymatic Approaches for Chiral Fluorophenyl Epoxides
Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, provide a powerful and environmentally friendly route to chiral epoxides.
Styrene Monooxygenases (SMOs): Styrene monooxygenases are flavoprotein monooxygenases that can catalyze the highly stereo- and regioselective epoxidation of alkenes. These enzymes, often produced recombinantly in E. coli, can accept a range of aromatic alkene substrates. A biomimetic system using a styrene monooxygenase enzymatic cascade has been developed for the asymmetric azidohydroxylation of styrene derivatives, which proceeds via a chiral epoxide intermediate. nih.gov This highlights the potential of SMOs for producing chiral fluorophenyl oxiranes.
Epoxide Hydrolases (EHs): Epoxide hydrolases catalyze the hydrolysis of epoxides to the corresponding diols. In a kinetic resolution process, one enantiomer of a racemic epoxide is selectively hydrolyzed, leaving the other enantiomer in high enantiomeric excess. Recombinant Escherichia coli expressing epoxide hydrolase from Sphingomonas sp. HXN-200 has been used for the enantioselective hydrolysis of racemic epoxides, including (S)-2-(4-fluorophenyl)oxirane. nih.gov This method allows for the preparation of both the enantioenriched epoxide and the corresponding vicinal diol.
Halohydrin Dehalogenases (HHDHs): Halohydrin dehalogenases are versatile enzymes that can catalyze both the formation of epoxides from haloalcohols and the ring-opening of epoxides with various nucleophiles. nih.gov HHDH from Ilumatobacter coccineus (HheG) has been shown to catalyze the α-position regioselective ring-opening of styrene oxide derivatives with azide (B81097), producing 2-azido-2-aryl-1-ols. nih.gov For example, the reaction with this compound yields 2-azido-2-(3-fluorophenyl)ethanol. nih.gov This enzymatic transformation provides a route to functionalized derivatives of the target epoxide. Furthermore, HHDH variant ISM-4 has been studied for the synthesis of enantioenriched fluorinated β-hydroxy nitriles from fluorinated styrene oxides, demonstrating the utility of these enzymes in processing fluorinated substrates. acs.org
Hydrolytic Kinetic Resolution for Optically Active Oxiranes
Hydrolytic kinetic resolution (HKR) is a highly efficient method for obtaining enantiomerically enriched epoxides and 1,2-diols from racemic epoxides. This reaction is typically catalyzed by chiral (salen)Co(III) complexes. sci-hub.boxnih.gov The process involves the selective hydrolysis of one enantiomer of the epoxide, leaving the unreacted epoxide in high enantiomeric purity. sci-hub.boxnih.gov
The mechanism of the (salen)Co(III)-catalyzed HKR involves a cooperative bimetallic pathway where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. nih.gov This mechanism is responsible for the high stereoselectivity and broad substrate scope of the reaction. nih.gov The reaction is practical due to the use of water as a reactant and the low loading of a recyclable, commercially available catalyst. sci-hub.boxnih.gov While specific kinetic data for this compound is not extensively detailed in the provided results, the HKR has been successfully applied to a wide variety of terminal epoxides, suggesting its applicability to this substrate. sci-hub.boxnih.gov An improved process for HKR involves the in-situ activation of the Co(II) catalyst in the presence of the epoxide and the use of electron-deficient aromatic acids as promoters. google.com
Chiral Auxiliaries and Ligand-Controlled Syntheses
The use of chiral auxiliaries is a classical strategy in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. kashanu.ac.ir For the synthesis of chiral oxiranes, sulfur ylides generated from sulfonium salts prepared from chiral auxiliaries like (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane have been used to react with aldehydes to afford chiral oxiranes in high yields and selectivities. tcichemicals.com
In ligand-controlled synthesis, the chirality of a ligand attached to a metal catalyst directs the stereochemical course of the reaction. Fluorinated chiral ligands have been shown to have a significant impact in metal-catalyzed asymmetric transformations. rsc.org For example, a variety of chiral ligands, including those with fluorine substituents, have been employed in transition-metal-catalyzed enantioselective C-N cross-coupling reactions to synthesize chiral amines. rsc.org While direct examples of the synthesis of this compound using specific chiral auxiliaries or ligands are not extensively covered in the provided search results, the general principles of these methods are well-established and applicable. kashanu.ac.irrsc.org For instance, the synthesis of lemborexant starts from 2-(3-fluorophenyl)acetonitrile and induces chirality from an epoxide intermediate through a series of reactions including a lipase-induced transesterification, which can be considered a form of kinetic resolution controlled by a chiral biocatalyst (a type of ligand). nih.gov
Preparation of Diverse this compound Derivatives
The synthetic utility of this compound lies in its ability to be converted into a variety of functionalized molecules through reactions that open the strained epoxide ring or modify the aromatic ring.
Introduction of Additional Functionalities onto the Oxirane or Aryl Moiety
Ring-Opening Reactions: The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of a range of derivatives. The regioselectivity of the ring-opening can often be controlled by the choice of nucleophile and reaction conditions.
Functionalization of the Aryl Moiety: While the provided search results focus heavily on the synthesis and reactions of the oxirane ring, the aromatic fluorine atom offers a site for further modification. For example, nucleophilic aromatic substitution (SNA_r) reactions could potentially be employed to introduce other functional groups, although this would likely require activation of the ring with additional electron-withdrawing groups. Transition-metal-catalyzed cross-coupling reactions are also a powerful tool for the functionalization of aryl halides, though the reactivity of aryl fluorides can be challenging. hbni.ac.in
Below is a table summarizing the types of derivatives that can be prepared from this compound and its analogues.
| Derivative Class | Synthetic Method | Reagent/Catalyst |
|---|---|---|
| Amino Alcohols | Ring-opening | Amines |
| Azido (B1232118) Alcohols | Ring-opening | Sodium azide, HHDH |
| Diols | Hydrolysis | Water, (salen)Co(III) complex |
| Fluorohydrins | Ring-opening | Pyridine/9HF, Et₃N/3HF |
| Thioethers | Ring-opening | Thiols |
| β-Hydroxy Nitriles | Ring-opening | Cyanide, HHDH |
Regiospecific Synthetic Strategies for Substituted Fluorophenyl Oxiranes
The synthesis of substituted fluorophenyl oxiranes, including the target compound this compound, is a critical process in organic chemistry, providing key intermediates for various pharmaceuticals and functional materials. scispace.com Regiospecific synthetic strategies are paramount to ensure the correct placement of the epoxide ring in relation to the fluorine-substituted phenyl group, which dictates the chemical properties and subsequent reactivity of the molecule.
A primary and well-established method for the synthesis of these epoxides is the epoxidation of the corresponding fluorinated styrenes. However, the direct synthesis from aldehydes via the Corey-Chaykovsky reaction is also a common and effective strategy. This approach involves the reaction of a sulfonium ylide with an aldehyde or ketone.
For instance, this compound can be prepared from 3-fluorobenzaldehyde. A general procedure involves dissolving trimethylsulfonium iodide or trimethylsulfoxonium iodide in a suitable solvent like dimethyl sulfoxide (DMSO). rsc.org A base, such as sodium hydride or potassium tert-butoxide, is then added to generate the ylide. rsc.org The subsequent dropwise addition of a solution of the corresponding aldehyde, in this case, 3-fluorobenzaldehyde, leads to the formation of the desired oxirane. rsc.org This method has been reported to yield this compound in a 49% yield after purification by distillation. rsc.org Similar strategies can be applied to synthesize other isomers, such as 2-(2-fluorophenyl)oxirane (B2908619) and 2-(4-fluorophenyl)oxirane (B101943), starting from their respective aldehydes. rsc.org For example, the synthesis of 2-(2-fluorophenyl)oxirane using this general procedure resulted in a 57% yield. rsc.org
The regioselectivity of reactions involving these oxiranes is a significant area of study. For example, the ring-opening of styrene oxide derivatives is a key step in synthesizing various functionalized molecules. The enzyme-catalyzed azidolysis of fluorophenyl oxiranes demonstrates high regioselectivity. Halohydrin dehalogenase from Ilumatobacter coccineus (HheG) has been shown to catalyze the α-position regioselective ring-opening of styrene oxide derivatives to produce 2-azido-2-aryl-1-ols. nih.gov In the case of this compound, this biocatalytic reaction yields 2-azido-2-(3-fluorophenyl)ethanol with high efficiency. nih.gov
Furthermore, chemo-enzymatic cascades have been developed for the synthesis of chiral 1,2-azido alcohols from fluorinated styrenes. rsc.org This involves the highly selective epoxidation of the styrene by a styrene monooxygenase (StyA), followed by a regioselective ring-opening with an azide nucleophile. rsc.org For example, a cascade reaction starting with 4-fluorostyrene can produce the corresponding chiral epoxide, which is then converted to an azido alcohol. rsc.org
The following table summarizes various synthetic strategies for producing substituted fluorophenyl oxiranes, highlighting the starting materials, reagents, and yields.
| Product | Starting Material | Key Reagents/Catalyst | Yield | Reference |
|---|---|---|---|---|
| This compound | 3-Fluorobenzaldehyde | Trimethylsulfonium iodide, Sodium hydride, DMSO | 49% | rsc.org |
| 2-(2-Fluorophenyl)oxirane | 2-Fluorobenzaldehyde | Trimethylsulfonium iodide, Sodium hydride, DMSO | 57% | rsc.org |
| 2-(3-Fluorophenyl)-2-methyloxirane | 3-Fluoroacetophenone | Trimethylsulfonium iodide, Sodium hydride, DMSO | 76% | rsc.org |
| 2-(4-Fluorophenyl)-2-methyloxirane | 4-Fluoroacetophenone | Trimethylsulfonium iodide, Sodium hydride, DMSO | 70% | rsc.org |
| 2-(3,4-Difluorophenyl)oxirane | 3,4-Difluorobenzaldehyde | Trimethylsulfonium iodide, Sodium hydride, DMSO | 54% | rsc.org |
The development of these regiospecific synthetic methods is crucial for accessing structurally defined fluorophenyl oxiranes, which serve as versatile building blocks in medicinal chemistry and materials science. The ability to control the position of the fluorine atom on the phenyl ring and to perform regioselective transformations on the epoxide ring opens up avenues for creating novel and complex molecules with desired properties.
Reactivity and Mechanistic Investigations of 2 3 Fluorophenyl Oxirane Transformations
Oxirane Ring-Opening Reactions of Fluorophenyl Epoxides
The high ring strain and the polarized carbon-oxygen bonds of the oxirane ring in 2-(3-Fluorophenyl)oxirane make it susceptible to nucleophilic attack, leading to a variety of functionalized products. These reactions are a cornerstone of its synthetic utility.
Nucleophilic Ring-Opening Pathways
The reaction of this compound with various nucleophiles is a common strategy to introduce diverse functional groups. The regioselectivity and stereochemistry of these reactions are influenced by the nature of the nucleophile, the catalyst, and the reaction conditions.
The aminolysis of epoxides is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds and chiral auxiliaries. The reaction of this compound with amines is a key transformation. For instance, the reaction with various primary and secondary amines can be facilitated by catalysts to afford the corresponding β-amino alcohols. acs.orgnih.gov The use of catalysts can be crucial, especially when dealing with less reactive aromatic amines. acs.org Studies have shown that microwave irradiation in nitromethane (B149229) can promote the regioselective ring-opening of epoxides with poorly reactive aromatic amines. acs.org
| Amine Nucleophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| α-Chiral primary and secondary amines | Not specified | Diastereomeric β-amino alcohols | acs.orgnih.gov |
| Less reactive aromatic amines | Microwave irradiation in nitromethane | Regioselective β-amino alcohols | acs.org |
| Aniline | [salphAl(THF)2]+[SbF6]− | Mixture of regioisomers | rsc.org |
| Aniline | [rac-salcyAl(THF)2]+[SbF6]− | Mixture of regioisomers | rsc.org |
| 2-Fluoroaniline | Ca(CF3CO2)2 (solvent-free, 40 °C) | Low yield of 2-(2-fluorophenylamino)cyclohexanol from cyclohexene (B86901) oxide suggests low reactivity for this compound | chem-soc.si |
The reaction of this compound with thiol nucleophiles provides a direct route to β-hydroxy sulfides. These reactions are typically carried out under basic conditions to generate the more nucleophilic thiolate anion. For example, the reaction with thiophenol in the presence of a base would yield 2-(phenylthio)-1-(3-fluorophenyl)ethanol. The regioselectivity of this reaction is generally high, with the nucleophile attacking the less sterically hindered carbon of the oxirane ring. The development of efficient methods for the synthesis of 2-mercapto dihydrothiazines involves a thiol-involved cascade reaction, highlighting the utility of thiol nucleophiles in ring-opening chemistry. mdpi.com
The ring-opening of this compound with alcohol and phenol (B47542) nucleophiles leads to the formation of β-hydroxy ethers. These reactions are often catalyzed by either acids or bases. Acid catalysis activates the epoxide by protonation of the oxygen atom, making it more susceptible to nucleophilic attack. Base catalysis, on the other hand, involves the deprotonation of the alcohol or phenol to generate a more potent alkoxide or phenoxide nucleophile. The synthesis of various oxirane derivatives and their subsequent ring-opening reactions are crucial in the preparation of agricultural and pharmaceutical intermediates. google.com
The reaction of this compound with halide nucleophiles, such as those derived from hydrohalic acids or metal halides, results in the formation of halohydrins. acs.orgchem-soc.si These compounds are versatile synthetic intermediates. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the halide. For instance, the use of lithium halides has been shown to lead to the highly regioselective opening of the oxirane ring. researchgate.net
Regioselectivity and Stereochemical Control in Ring-Opening
The regioselectivity of the nucleophilic ring-opening of this compound is a critical aspect of its synthetic transformations. Under basic or neutral conditions (SN2-type), the nucleophile generally attacks the less substituted carbon atom (C2) due to steric hindrance. However, under acidic conditions (SN1-type), the reaction may proceed through a carbocation-like transition state, and the nucleophile may preferentially attack the more substituted benzylic carbon (C1), which can better stabilize a positive charge.
The stereochemistry of the ring-opening is also a key consideration. The SN2 mechanism results in an inversion of configuration at the center of attack. Therefore, if a chiral enantiomer of this compound is used, the stereochemistry of the product can be predicted. For instance, the ring-opening of a trans-epoxide with a nucleophile will result in the formation of an anti-diol derivative. The use of chiral catalysts can also be employed to achieve enantioselective ring-opening of racemic epoxides. acs.orgrsc.org
| Nucleophile | Catalyst/Conditions | Major Regioisomer | Stereochemistry | Reference |
|---|---|---|---|---|
| Amines | (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane | Regioselective | Diastereomeric products | acs.orgnih.gov |
| Aniline | Cationic aluminum salen catalyst | Catalyst-controlled | High regioselectivity | rsc.org |
| Azide (B81097) | Halohydrin dehalogenase (HheG) | α-position attack | Not specified | nih.gov |
| Halides (LiBr) | Amberlyst 15 | Regio- and stereoselective | syn/anti ratio temperature dependent | researchgate.net |
Electronic and Steric Factors Influencing Regioselectivity
The ring-opening of unsymmetrical epoxides like this compound is a process governed by a delicate balance of electronic and steric effects, which dictate the regioselectivity of nucleophilic attack. chemistrysteps.com The oxirane ring contains two electrophilic carbon atoms: the primary carbon (C1) and the benzylic, secondary carbon (C2). The regiochemical outcome depends significantly on the reaction conditions, particularly whether the reaction proceeds under basic/neutral or acidic conditions. vu.nllibretexts.org
Under basic or neutral conditions, with strong nucleophiles, the reaction generally follows an SN2 mechanism. chemistrysteps.comlibretexts.org In this scenario, steric hindrance is the predominant factor. chemistrysteps.com The nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, this is the terminal C1 carbon, leading to the formation of a secondary alcohol. This preference is a classic example of steric control in SN2 reactions, where the transition state energy is minimized by avoiding steric clash between the incoming nucleophile and the bulky substituent on the adjacent carbon. chemistrysteps.com
The interplay between these factors can be subtle. For instance, in aromatic epoxides, the distribution of electric charges is more fluid compared to aliphatic epoxides, making them sensitive to substituent effects. cdnsciencepub.com An electron-withdrawing group like fluorine can influence the charge distribution and the relative energies of the frontier orbitals (HOMO and LUMO), which can in turn affect the selectivity of soft and hard nucleophiles according to Hard-Soft Acid-Base (HSAB) theory. cdnsciencepub.com
Table 1: Factors Influencing Regioselectivity of this compound Ring-Opening
| Factor | Effect on Regioselectivity | Favored Position of Attack | Typical Conditions |
| Steric Hindrance | The nucleophile attacks the less sterically crowded carbon atom. The 3-fluorophenyl group is bulkier than the hydrogen on the terminal carbon. | Primary Carbon (C1) | Basic or Neutral (Strong Nucleophiles, SN2 mechanism) chemistrysteps.comlibretexts.org |
| Electronic Stabilization | The nucleophile attacks the carbon atom that can better stabilize a developing positive charge. The benzylic carbon is stabilized by the phenyl ring. | Secondary/Benzylic Carbon (C2) | Acidic (Weak Nucleophiles, SN1-like mechanism) vu.nllibretexts.org |
| Fluorine Substituent | The electron-withdrawing nature of fluorine at the meta-position influences the electron density of the phenyl ring and the stability of the carbocation-like transition state. cdnsciencepub.com | Can modulate the electronic effect, but benzylic stabilization generally dominates under acidic conditions. | All conditions |
Diastereoselective and Enantioselective Outcomes in Ring-Opening
The ring-opening of this compound can proceed with high levels of stereocontrol, yielding specific diastereomers or enantiomers, particularly when chiral reagents, catalysts, or enzymes are employed. The inherent stereochemistry of the SN2 and SN1-like mechanisms provides the foundation for this selectivity.
In a typical SN2 ring-opening, the nucleophile attacks the electrophilic carbon from the backside relative to the C-O bond being broken. libretexts.org This results in a predictable inversion of stereochemistry at the site of attack. If a racemic mixture of this compound is used, this leads to a corresponding racemic mixture of products. However, if an enantiomerically pure epoxide is used, the SN2 reaction will produce a single enantiomer of the product with inverted configuration at the reaction center.
Enantioselective ring-opening is often achieved through kinetic resolution, where one enantiomer of the racemic epoxide reacts faster than the other in the presence of a chiral catalyst or enzyme. acs.org Halohydrin dehalogenases (HHDHs), for example, are enzymes known to catalyze the enantioselective ring-opening of epoxides. acs.orgrsc.org Studies on the closely related 2-(4-fluorophenyl)oxirane (B101943) have shown that HHDH enzymes can catalyze the addition of cyanide to afford enantioenriched (S)-3-(4-fluorophenyl)-3-hydroxypropanenitrile, leaving the unreacted (S)-epoxide with high optical purity. acs.org This demonstrates that biocatalytic methods can be highly effective in achieving both regio- and enantioselectivity in the ring-opening of fluorinated styrene (B11656) oxides.
Diastereoselectivity becomes a key consideration when the ring-opening reaction creates a new stereocenter and the starting material already contains one or more stereocenters. For trans-2,3-disubstituted epoxides, ring-opening via an SN2 mechanism typically proceeds with anti-diastereoselectivity, where the nucleophile and the leaving oxygen group end up on opposite sides in the final product. researchgate.net In the case of this compound, if the nucleophile itself is chiral, a pair of diastereomers can be formed, and the ratio may be controlled by the specific interactions within the transition state.
Catalytic systems can also induce high diastereoselectivity. For instance, phosphine-catalyzed cascade reactions involving vinyl oxiranes have been shown to produce spiro-2(3H)-furanone skeletons with high diastereoselectivity. acs.org While this specific reaction may not be directly applicable, it highlights the principle that catalysts can organize the transition state to favor the formation of one diastereomer over another.
Catalytic Effects on Regio- and Stereoselectivity (e.g., Lewis Acids, Solvents)
Catalysts and solvents play a pivotal role in modulating the regioselectivity and stereoselectivity of the ring-opening of this compound. chemistrysteps.com Their primary function is to activate the epoxide, influence the nature of the transition state, and in the case of chiral catalysts, create an asymmetric environment.
Lewis Acids: Lewis acids such as bismuth(III) triflate (Bi(OTf)₃), boron trifluoride etherate (BF₃·OEt₂), and titanium isopropoxide are common catalysts for epoxide ring-opening. nih.govsci-hub.se They coordinate to the oxygen atom of the oxirane ring, which polarizes the C-O bonds and increases the electrophilicity of the carbon atoms. cdnsciencepub.com This coordination enhances the leaving group ability of the oxygen, promoting a reaction pathway with more SN1 character. libretexts.org Consequently, Lewis acid catalysis generally favors nucleophilic attack at the more substituted benzylic carbon (C2), which can better stabilize the developing positive charge. cdnsciencepub.comnih.gov For example, Bi(OTf)₃ has been shown to efficiently catalyze the rearrangement of epoxides to aldehydes, which then undergo further reactions, demonstrating the powerful influence of the Lewis acid on the reaction pathway. nih.gov
Solvents: The choice of solvent can influence both the reaction rate and the selectivity. Polar protic solvents can participate in hydrogen bonding with the epoxide oxygen, activating it for ring-opening in a manner similar to, but weaker than, Lewis acids. Non-polar aprotic solvents are often used for reactions involving strong, unhindered nucleophiles where an SN2 pathway is desired. The solvent can also affect the stability of charged intermediates and transition states, thereby influencing the regiochemical outcome.
Transition Metal and Organocatalysts: A wide array of catalytic systems have been developed for precise control over epoxide transformations. Cobalt-based catalysts, for instance, have been used in the regioselective ring-opening of epoxides with aryl halides. acs.org In these systems, a nucleophilic Co(I) complex, generated in situ, attacks the epoxide at the less sterically hindered side, demonstrating catalyst-controlled regioselectivity. acs.org Borinic acid catalysts have been shown to facilitate regioselective ring-opening of epoxy alcohols through a tethering mechanism, where the catalyst binds to both the nucleophile and the substrate, delivering the nucleophile to a specific carbon of the epoxide. scholaris.ca
Table 2: Influence of Catalysts on the Ring-Opening of Aryl Epoxides
| Catalyst Type | Example(s) | General Effect on Regioselectivity | Mechanism |
| Lewis Acids | Bi(OTf)₃, BF₃·OEt₂, TMSOTf nih.govsci-hub.se | Favors attack at the more substituted carbon (C2) nih.gov | Coordination to epoxide oxygen, promotes SN1-like character libretexts.orgcdnsciencepub.com |
| Brønsted Acids | TfOH nih.gov | Favors attack at the more substituted carbon (C2) nih.gov | Protonation of epoxide oxygen, promotes SN1-like character libretexts.org |
| Transition Metals | Cobalt complexes acs.org, Ruthenium catalysts rroij.com | Can be tuned to favor either C1 or C2 attack depending on the ligand and metal system. acs.org | Varies; can involve radical pathways or organometallic intermediates. |
| Enzymes | Halohydrin Dehalogenase (HHDH) acs.orgrsc.org | Often highly regio- and enantioselective. acs.org | Enzyme active site controls substrate orientation and reaction pathway. |
| Organocatalysts | Borinic Acid scholaris.ca | Can direct nucleophiles to specific positions through tethering mechanisms. scholaris.ca | Covalent or non-covalent interaction with substrate and reagent. |
Reductive Ring-Opening Pathways of this compound
The reductive ring-opening of this compound typically involves the use of hydride reagents or catalytic hydrogenation to yield the corresponding 3-fluorophenylethanol isomers. The regioselectivity of this reduction is highly dependent on the reagents and conditions employed, reflecting the classic dichotomy between steric and electronic control. researchgate.net
Common hydride reducing agents like lithium aluminum hydride (LiAlH₄) are powerful nucleophiles. The hydride ion (H⁻) delivered by LiAlH₄ generally attacks the less sterically hindered carbon of the epoxide ring in an SN2 fashion. researchgate.net For this compound, this would mean preferential attack at the terminal C1 carbon. This pathway leads to the formation of 2-(3-fluorophenyl)ethan-1-ol as the major product.
In contrast, certain reducing conditions can favor attack at the benzylic position. For example, reductions that proceed through a mechanism with significant carbocation character might favor hydride attack at the more substituted C2 position. This can sometimes be achieved by using a combination of a reducing agent and a Lewis acid. The Lewis acid coordinates to the epoxide oxygen, facilitating C-O bond cleavage at the benzylic position, which is then trapped by the hydride. This would lead to the formation of 1-(3-fluorophenyl)ethan-1-ol.
Catalytic hydroboration followed by oxidation is another important reductive pathway. nih.gov The hydroboration of epoxides, catalyzed by molecular alkali metal catalysts, has been shown to be a highly regioselective method for producing alcohols. nih.gov Computational and kinetic studies indicate that the regioselectivity is controlled by a concerted transition state where the ligated metal cation plays a key role. nih.gov Depending on the catalytic system, either Markovnikov (attack at the more substituted carbon) or anti-Markovnikov (attack at the less substituted carbon) products can be obtained with high selectivity. nih.gov
Oxidative Transformations of the Oxirane Ring
While reductive and nucleophilic ring-openings are more common, the oxirane ring of this compound can also undergo oxidative transformations. These reactions typically involve cleavage of the C-C or C-O bonds of the epoxide ring and can lead to a variety of carbonyl-containing compounds. The specific products formed depend on the oxidant and the reaction conditions.
One possible oxidative pathway is the conversion of the epoxide to an α-hydroxy ketone. This transformation can be achieved using certain oxidizing agents, sometimes under acidic or basic conditions. For this compound, this would result in either 2-hydroxy-1-(3-fluorophenyl)ethanone or 1-hydroxy-1-(3-fluorophenyl)ethan-2-one. The regioselectivity of this oxidation would be influenced by the stability of the intermediates formed during the reaction.
More aggressive oxidation can lead to the cleavage of the carbon-carbon bond of the oxirane ring. Oxidants like periodic acid (H₅IO₆) or lead tetraacetate (Pb(OAc)₄) are known to cleave 1,2-diols, and similar cleavage can sometimes be effected on epoxides, particularly after initial hydrolysis to the corresponding diol. This would break down this compound into 3-fluorobenzaldehyde (B1666160) and formaldehyde.
The presence of the fluorophenyl group can influence the reactivity of the epoxide towards oxidation. The electronic properties of the substituent can affect the stability of any radical or charged intermediates that may be formed during the oxidative process. cdnsciencepub.com
Rearrangement Reactions of this compound
Meinwald Rearrangements and Related Carbocation Pathways
This compound, like other aryl-substituted epoxides, is susceptible to acid-catalyzed rearrangement reactions, most notably the Meinwald rearrangement. sci-hub.sersc.org This reaction provides a direct pathway from an epoxide to a carbonyl compound—either an aldehyde or a ketone—through a carbocation or carbocation-like intermediate. nih.govcore.ac.uk
The mechanism of the Meinwald rearrangement is initiated by the protonation of the epoxide oxygen by an acid (either a Brønsted or Lewis acid), which creates a good leaving group. sci-hub.se This is followed by the cleavage of one of the C-O bonds to form a carbocation intermediate. For this compound, cleavage of the C2-O bond is favored because it generates a more stable secondary benzylic carbocation. core.ac.uk
Once the carbocation is formed at the benzylic position, a 1,2-hydride shift occurs from the adjacent C1 carbon to the positively charged C2 carbon. This migration of a hydride ion is the key step in the rearrangement. The subsequent deprotonation of the resulting oxonium ion yields the final carbonyl product. In the case of this compound, this sequence of steps leads to the formation of 1-(3-fluorophenyl)ethan-1-one (also known as 3'-fluoroacetophenone). rsc.org
The efficiency and outcome of the Meinwald rearrangement can be influenced by the catalyst and reaction conditions. Lewis acids like BF₃·OEt₂ are particularly effective in promoting this transformation. sci-hub.se The reaction pathway through a carbocation intermediate means that other competing reactions, such as nucleophilic trapping by the solvent or counter-ion, can occur. However, under appropriate conditions, the rearrangement to the ketone is often the dominant pathway for aryl epoxides. rsc.org
Other Skeletal Rearrangements
Beyond the more common transformations, the oxirane ring of this compound and related structures can undergo various skeletal rearrangements, often promoted by Lewis or Brønsted acids. These reactions can lead to a diversity of molecular architectures through the migration of atoms or functional groups. While the Meinwald rearrangement, involving hydride or aryl migration to form carbonyl compounds, is a primary pathway, other more complex rearrangements can occur under specific conditions. conicet.gov.arcore.ac.uk
For instance, studies on analogous dianhydrohexopyranoses, which contain epoxide moieties, have shown that fluorination with reagents like diethylaminosulphur trifluoride (DAST) can induce profound skeletal rearrangements. These transformations can involve the migration of a tetrahydropyran (B127337) oxygen or even the 1,6-anhydro bridge oxygen, leading to completely different carbocyclic or heterocyclic frameworks. researchgate.net The specific pathway taken is highly dependent on the substrate's stereochemistry and the reaction conditions. researchgate.net
In the context of simpler aryl epoxides, Lewis acid catalysis can promote rearrangements that differ from the expected aldehyde formation. A study on variously substituted 1,2-diphenyl oxiranes with bismuth triflate (Bi(OTf)₃) showed that while aryl migration is common, the presence of certain substituents can lead to the formation of ketones. conicet.gov.ar For a trans-2-(4-fluorophenyl)-3-phenyl oxirane, the primary product observed was the result of phenyl migration. conicet.gov.ar Computational studies have been employed to understand the migratory aptitude of aryl versus hydride groups in these rearrangements. conicet.gov.ar The choice of Lewis acid and solvent system, including ionic liquids, has been shown to significantly influence the reaction's efficiency and selectivity. conicet.gov.arcore.ac.uk
Furthermore, acid-catalyzed reactions of epoxides fused to other ring systems, such as in homobenzoquinone epoxides, can proceed through remote π-aryl participation, resulting in complex, ring-enlarged, or rearranged skeletons. osaka-u.ac.jp These mechanistic pathways highlight the potential for this compound to participate in intricate rearrangements beyond simple ring-opening, contingent on the specific reagents and conditions employed.
Cycloaddition Reactions Involving Fluorophenyl Oxiranes
Fluorophenyl oxiranes serve as versatile building blocks in cycloaddition reactions, providing access to a range of heterocyclic structures. The inherent reactivity of the strained three-membered ring allows it to act as a precursor to dipoles or other reactive intermediates that can be trapped in annulation processes. sioc-journal.cn
[3+2] Annulation Chemistry
The [3+2] cycloaddition is a powerful method for constructing five-membered rings. In the context of fluorophenyl oxiranes, this transformation has been achieved through Lewis acid-catalyzed reactions with various dipolarophiles, such as alkynes. These reactions often proceed via a selective carbon-carbon bond cleavage of the epoxide ring. rsc.org
A notable example is the asymmetric [3+2] cycloaddition of oxiranes with alkynes catalyzed by a Nickel(II)-N,N'-dioxide complex. This methodology was successfully applied to a fluorophenyl-substituted oxirane, yielding a highly functionalized dihydrofuran derivative. The reaction demonstrates high efficiency and enantioselectivity, showcasing the utility of this approach for creating chiral heterocyclic scaffolds. rsc.org
Another variant involves the [3+2] annulation of ethynyl (B1212043) epoxides. Specifically, 2-ethynyl-2-(3-fluorophenyl)oxirane has been shown to react with malononitrile (B47326) in the presence of a copper catalyst. rsc.org This reaction provides access to highly substituted dihydrofurans that possess an all-carbon quaternary stereocenter, a valuable structural motif in organic synthesis. rsc.org
| Oxirane Substrate | Reaction Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (3-(3-fluorophenyl)oxirane-2,2-diyl)bis(phenylmethanone) | 1-ethynyl-4-methoxybenzene | Ni(ClO₄)₂·6H₂O, N,N'-dioxide ligand, LiNTf₂, 30 °C | (5-(3-fluorophenyl)-3-(4-methoxyphenyl)-2,5-dihydrofuran-2,2-diyl)bis(phenylmethanone) | 57% | rsc.org |
| 2-ethynyl-2-(3-fluorophenyl)oxirane | Malononitrile | Cu(OTf)₂, dppe, K₂CO₃, MeCN, 80 °C | 5-amino-2-(1-(3-fluorophenyl)vinyl)-2-methylfuran-3,4-dicarbonitrile | Data Not Provided in Snippet | rsc.org |
Cascade Cycloaddition Processes for Complex Scaffolds
Cascade reactions, or domino reactions, offer an efficient strategy for the rapid assembly of complex molecular architectures from relatively simple starting materials. researchgate.net Oxiranes, including fluorophenyl derivatives, are excellent substrates for initiating such cascades due to the diverse reactivity of the epoxide ring.
One innovative approach involves the phosphine-catalyzed cascade lactonization/[2+1] annulation of vinyl oxiranes with sulfonium (B1226848) compounds. acs.orgnih.gov This process generates spiro-2(3H)-furanone scaffolds in a highly diastereoselective manner. The reaction proceeds through the formation of a 2(5H)-furanone phosphonium (B103445) intermediate, which then undergoes the annulation. Although not explicitly demonstrated with this compound, vinyl oxiranes bearing various aryl substituents are viable substrates, suggesting the applicability of this methodology to fluorinated analogues for creating complex spirocyclic systems. acs.orgnih.gov
Biocatalytic cascades have also been developed for the regiodivergent and stereoselective functionalization of alkenes, which proceed through epoxide intermediates. nih.gov For example, a chemoenzymatic cascade can achieve the asymmetric hydroxyazidation of styrenes. In this process, a styrene monooxygenase (SMO) first generates the chiral epoxide, which is then opened regioselectively by an azide nucleophile using a halohydrin dehalogenase (HHDH). nih.gov This strategy has been successfully applied to 3-fluorostyrene (B1329300), producing (R)-2-azido-2-(3-fluorophenyl)ethan-1-ol in high yield and excellent enantiomeric excess, demonstrating the potential for creating complex and chiral functionalized molecules from precursors related to this compound. nih.gov These enzymatic cascades highlight a green and efficient route to valuable chiral building blocks. nih.gov
Furthermore, anionic cascade reactions initiated by the addition of an enolate to a non-activated allene (B1206475) can lead to the one-step assembly of intricate molecular scaffolds containing contiguous six-, five-, and four-membered rings. researchgate.net While not directly involving a pre-formed oxirane, the principles of using reactive intermediates to trigger complex cyclization cascades are central to modern synthetic strategies for building molecular complexity. researchgate.netresearchgate.net
Advanced Applications in Organic Synthesis and Medicinal Chemistry
2-(3-Fluorophenyl)oxirane as a Versatile Chiral Building Block
The utility of this compound as a versatile chiral building block is a cornerstone of its application in modern organic synthesis. biosynth.comacs.org The enantiomerically pure forms of this compound, such as (R)-(3-Fluorophenyl)oxirane, serve as valuable starting materials for creating complex molecules with specific three-dimensional arrangements. biosynth.comchemsrc.com The high reactivity of the epoxide ring, a strained three-membered ring containing an oxygen atom, allows for a variety of chemical transformations. nih.gov This reactivity, combined with the electronic properties imparted by the fluorine atom, makes it a favored intermediate in the synthesis of a wide array of organic compounds. biosynth.comnih.govsigmaaldrich.com
The table below provides key chemical and physical properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 18511-63-2 |
| Molecular Formula | C₈H₇FO |
| Molecular Weight | 138.14 g/mol |
| Boiling Point | 187.60 °C |
| Density | 1.225 g/cm³ |
| Flash Point | 66.00 °C |
| This data is compiled from various sources. biosynth.comnih.govsigmaaldrich.com |
Precursors for Biologically Active Molecules and Drug Candidates
This compound is a key precursor in the synthesis of numerous biologically active molecules and drug candidates. biosynth.comacs.orgnih.govnih.gov Its structure is incorporated into larger molecules to influence their pharmacological properties. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. tandfonline.comnih.gov For instance, fluorinated compounds are prevalent in a wide range of therapeutics, including anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.com The oxirane ring itself is a feature in several natural and synthetic compounds with potent biological activities, such as anti-inflammatory, antineoplastic, and antiproliferative effects. nih.govresearchgate.net The synthesis of Lemborexant, a drug for insomnia, utilizes a derivative of 2-(3-fluorophenyl)acetonitrile, highlighting the utility of the fluorophenyl moiety in constructing complex drug molecules. nih.gov
Intermediates for the Synthesis of Complex Fluorinated Compounds
The role of this compound extends to its use as an intermediate in the synthesis of more complex fluorinated compounds. biosynth.comnih.gov The regioselective ring-opening of the epoxide allows for the introduction of various functional groups in a controlled manner, leading to a diverse range of fluorinated products. acs.orgresearchgate.net This controlled reactivity is crucial for building intricate molecular architectures. For example, the reaction of enantiopure (S)-2-[(R)-fluoro(phenyl)methyl]oxirane with amines demonstrates a straightforward and regioselective ring-opening, yielding diastereomeric products that are easily analyzed. acs.org This highlights the utility of fluorinated oxiranes in creating stereochemically defined molecules. The synthesis of other complex molecules, such as fluorinated β-hydroxy nitriles, has also been achieved using fluorinated styrene (B11656) oxide derivatives as starting materials. acs.org
Chiral Auxiliaries and Ligands Derived from Fluorophenyl Oxiranes
Beyond being a direct building block, derivatives of fluorophenyl oxiranes are utilized in the development of chiral auxiliaries and ligands. researchgate.net These auxiliaries and ligands are instrumental in asymmetric synthesis, a field focused on controlling the stereochemical outcome of chemical reactions. Chiral ligands, often derived from functionalized 1,2-diarylethanols which can be synthesized from diaryloxiranes, are used to create chiral metal complexes that catalyze enantioselective reactions. researchgate.net Similarly, chiral auxiliaries can be temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction, and are then removed. The development of such tools is critical for the efficient and selective synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceuticals.
Role in Medicinal Chemistry and Drug Discovery
In the field of medicinal chemistry, this compound and its derivatives play a significant role in the design and discovery of new drugs. biosynth.comacs.orgnih.govnih.gov The incorporation of the fluorophenyl oxirane moiety into a molecule can significantly impact its therapeutic potential. The fluorine atom can modulate the electronic properties of the molecule, affecting its pKa and dipole moment, which in turn can improve properties like membrane permeation and bioavailability. tandfonline.com
Design and Synthesis of Fluorophenyl Oxirane-Derived Therapeutic Scaffolds
The design and synthesis of therapeutic scaffolds derived from fluorophenyl oxiranes is an active area of research. biosynth.comnih.gov These scaffolds form the core structure of a drug molecule, upon which various functional groups can be appended to optimize its activity and properties. The synthesis of novel peptidomimetic epoxides, for example, involves coupling various R-groups to an epoxide-containing scaffold to generate a library of potential inhibitors for enzymes like calpains. nih.gov Similarly, the design of fluorinated scopolamine (B1681570) analogues as potential antidepressants demonstrates the strategy of incorporating fluorine to enhance the therapeutic profile of a known drug scaffold. acs.org
The following table lists some examples of biologically active compounds and their therapeutic areas where fluorophenyl or oxirane moieties are relevant.
| Compound Class/Example | Therapeutic Area | Relevance of Fluorine/Oxirane |
| Fluorinated benzothiazoles | Anticancer | Fluorine substitution enhances metabolic stability and potency. tandfonline.com |
| Epoxide-containing steroids | Anti-inflammatory, Antineoplastic | The oxirane ring is a key reactive group contributing to biological activity. nih.govresearchgate.net |
| Lemborexant | Insomnia | Contains a fluorophenyl group, crucial for its pharmacological profile. nih.gov |
| Fluorinated scopolamine analogues | Antidepressant | Fluorine incorporation aims to improve efficacy and safety. acs.org |
Mechanism of Action Studies for Oxirane-Based Biologically Active Agents
Understanding the mechanism of action of oxirane-based biologically active agents is crucial for their development as drugs. biosynth.comnih.gov The high reactivity of the epoxide ring often underlies their biological effects. nih.gov Epoxides can act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules like proteins and DNA. researchgate.net This covalent modification can lead to the inhibition of enzymes or the disruption of cellular processes. For instance, αβ,α′β′-diepoxyketones have been shown to be mechanism-based inhibitors of nucleophilic cysteine enzymes, where the initial ring-opening by a cysteine residue is followed by further reactions leading to irreversible alkylation. rsc.org This targeted covalent inhibition is a powerful strategy in drug design, particularly for developing selective and potent inhibitors.
Chemoenzymatic Synthesis in Pharmaceutical Development (e.g., Epoxide Hydrolases)
The production of enantiomerically pure epoxides is of paramount importance for the synthesis of chiral pharmaceuticals. Chemoenzymatic methods, which couple chemical synthesis with biocatalytic reactions, offer a powerful and sustainable approach to achieve high enantioselectivity. In the context of this compound, the use of epoxide hydrolases (EHs) for the kinetic resolution of the racemic epoxide is a particularly effective strategy.
Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. In a kinetic resolution process, one enantiomer of the racemic epoxide is selectively hydrolyzed by the enzyme at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched epoxide and the resulting diol.
Research has demonstrated the successful application of epoxide hydrolases from various microbial sources for the enantioselective hydrolysis of a range of substituted styrene oxides, including those with fluorine substituents. researchgate.netnih.govacs.orgacs.org For instance, studies on the enzymatic resolution of ortho-fluorostyrene oxide have shown that specific mutants of epoxide hydrolase from Aspergillus usamii can achieve excellent enantioselectivity, yielding both the unreacted (S)-epoxide and the (R)-diol with high enantiomeric excess (>99% ee). nih.gov Similarly, epoxide hydrolases from Sphingomonas sp. have been effectively used for the hydrolysis of various racemic epoxides. acs.orgacs.org
The general scheme for the kinetic resolution of racemic this compound using an epoxide hydrolase can be depicted as follows:
(±)-2-(3-Fluorophenyl)oxirane + H₂O --(Epoxide Hydrolase)--> (R)-1-(3-Fluorophenyl)ethane-1,2-diol + (S)-2-(3-Fluorophenyl)oxirane
The efficiency of this resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective enzyme, enabling the production of both the remaining epoxide and the diol product with high enantiomeric purity. The reaction conditions, such as pH, temperature, and co-solvents, can be optimized to maximize both the reaction rate and the enantioselectivity of the epoxide hydrolase.
The resulting enantiopure (S)-2-(3-Fluorophenyl)oxirane and (R)-1-(3-Fluorophenyl)ethane-1,2-diol are valuable chiral building blocks for the synthesis of various pharmaceutical agents.
Chiral Resolution and Enantiomeric Purity Analysis
The ability to resolve and accurately determine the enantiomeric purity of chiral compounds is critical in pharmaceutical development. This compound and its derivatives play a significant role in this area, both as resolving agents and as subjects of enantiomeric analysis.
Application as Chiral Resolution Reagents for α-Chiral Amines
While direct use of this compound as a chiral resolution reagent is not extensively documented, a closely related compound, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, has been successfully employed as a general reagent for determining the enantiomeric excess (ee) of α-chiral amines. acs.orgnih.govresearchgate.net This fluorinated oxirane reacts with primary and secondary chiral amines through a regioselective ring-opening reaction, leading to the formation of diastereomeric amino alcohol products.
The key to this method lies in the fact that the resulting diastereomers exhibit distinct signals in their Nuclear Magnetic Resonance (NMR) spectra, particularly in ¹H, ¹³C, and ¹⁹F NMR. The presence of the fluorine atom provides a sensitive probe for ¹⁹F NMR analysis, often resulting in baseline separation of the signals corresponding to the two diastereomers. The relative integration of these signals directly corresponds to the enantiomeric ratio of the original amine.
The reaction of a chiral amine with an enantiopure fluorinated oxirane, such as a single enantiomer of this compound, would proceed as follows:
(R/S)-Amine + (S)-2-(3-Fluorophenyl)oxirane → Diastereomeric Amino Alcohols
The success of this method relies on the clean and quantitative conversion of the amine to the corresponding diastereomeric products. The resulting mixture can be analyzed without the need for chromatographic separation, offering a rapid and efficient means of determining enantiomeric purity.
Table 1: Application of a Fluorinated Oxirane as a Chiral Resolution Reagent
| Chiral Amine | Diastereomeric Products | Analytical Method | Reference |
| α-Chiral Primary Amines | Diastereomeric Amino Alcohols | ¹H, ¹³C, ¹⁹F NMR, HPLC | acs.orgnih.gov |
| α-Chiral Secondary Amines | Diastereomeric Amino Alcohols | ¹H, ¹³C, ¹⁹F NMR, HPLC | acs.orgnih.gov |
Methods for Enantiomeric Excess Determination in Fluorophenyl Oxirane Chemistry
Accurate determination of the enantiomeric excess (ee) of this compound and its derivatives is crucial for quality control in asymmetric synthesis and chemoenzymatic resolutions. Several analytical techniques are routinely employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most common and reliable methods for separating and quantifying enantiomers. wiley-vch.deacs.orgnih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of commercially available chiral columns, such as those based on polysaccharide derivatives (e.g., Chiralcel® OD, AD), are effective for the resolution of epoxide enantiomers. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is optimized to achieve baseline separation.
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers an excellent alternative for enantiomeric excess determination. Similar to chiral HPLC, this technique utilizes a chiral stationary phase within the GC column to separate the enantiomers before they reach the detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful tool for determining enantiomeric purity. acs.orgnih.govresearchgate.netrsc.orgbohrium.comnih.govresearchgate.net
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. For fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion. rsc.orgbohrium.com
Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers can then be analyzed by standard NMR techniques, as they will have distinct spectral properties.
Table 2: Methods for Enantiomeric Excess Determination
| Method | Principle | Application to Fluorophenyl Oxiranes | Reference |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of (R)- and (S)-2-(3-Fluorophenyl)oxirane | wiley-vch.deacs.orgnih.gov |
| Chiral GC | Differential interaction with a chiral stationary phase | Separation of volatile fluorinated epoxide enantiomers | - |
| ¹⁹F NMR with CSAs | Formation of transient diastereomeric complexes | High-resolution separation of enantiomeric signals | rsc.orgbohrium.com |
| NMR with CDAs | Formation of stable diastereomers with distinct spectra | Quantification of enantiomers after derivatization | acs.orgnih.govresearchgate.net |
Spectroscopic and Analytical Methodologies for 2 3 Fluorophenyl Oxirane Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of 2-(3-Fluorophenyl)oxirane, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Elucidation of Molecular Structure
Multi-nuclear NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, offers a comprehensive picture of the molecular framework of this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals for the protons on the oxirane ring and the fluorophenyl group. The oxirane protons appear as multiplets due to complex spin-spin coupling. Specifically, the spectrum shows signals at approximately δ 2.76 (dd, J = 5.5, 2.5 Hz, 1H), 3.15 (dd, J = 5.5, 4.1 Hz, 1H), and 3.86 (dd, J = 4.1, 2.5 Hz, 1H) ppm. The aromatic protons of the 3-fluorophenyl group appear as a multiplet in the range of δ 6.93-7.36 ppm rsc.org.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the case of this compound, distinct signals are observed for the two carbons of the oxirane ring and the six carbons of the aromatic ring. The carbon atoms of the oxirane ring appear at approximately δ 51.3 and 51.8 ppm, with the latter showing a coupling to the fluorine atom (d, ⁴JC-F= 2.2 Hz) rsc.org. The carbons of the fluorophenyl ring exhibit characteristic chemical shifts and C-F coupling constants, which are instrumental in confirming the substitution pattern. For instance, the carbon directly bonded to the fluorine atom shows a large one-bond coupling constant (¹JC-F) of approximately 246 Hz and a chemical shift around 163.1 ppm rsc.org. Other aromatic carbons show smaller two-, three-, and four-bond couplings to the fluorine atom, providing further structural confirmation rsc.org.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. The ¹⁹F NMR spectrum of this compound shows a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a related compound, 2-(3-Fluorophenyl)-2-methyloxirane, the ¹⁹F NMR spectrum in CDCl₃ shows a multiplet at approximately δ -111.4 ppm rsc.org. The chemical shifts in ¹⁹F NMR are highly sensitive to the molecular environment, making it a powerful tool for structural elucidation and purity assessment biophysics.org.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H | 2.76 | dd, J = 5.5, 2.5 | Oxirane CH₂ |
| ¹H | 3.15 | dd, J = 5.5, 4.1 | Oxirane CH₂ |
| ¹H | 3.86 | dd, J = 4.1, 2.5 | Oxirane CH |
| ¹H | 6.93-7.36 | m | Aromatic CH |
| ¹³C | 51.3 | s | Oxirane CH₂ |
| ¹³C | 51.8 | d, ⁴JC-F= 2.2 | Oxirane CH |
| ¹³C | 112.2 | d, ²JC-F = 22.6 | Aromatic CH |
| ¹³C | 115.1 | d, ²JC-F = 21.2 | Aromatic CH |
| ¹³C | 121.3 | d, ⁴JC-F = 2.9 | Aromatic CH |
| ¹³C | 130.1 | d, ³JC-F = 8.3 | Aromatic CH |
| ¹³C | 140.4 | d, ³JC-F = 7.5 | Aromatic C |
| ¹³C | 163.1 | d, ¹JC-F = 246 | Aromatic C-F |
Note: Data is based on published literature and may vary slightly depending on experimental conditions. rsc.org
Chiral NMR Spectroscopy for Stereochemical Assignment and Purity
Since this compound is a chiral molecule, determining its stereochemical configuration and enantiomeric purity is essential. Chiral NMR spectroscopy, often employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful technique for this purpose. These chiral auxiliaries interact with the enantiomers of the analyte to form diastereomeric complexes or derivatives that are distinguishable by NMR.
While specific studies on the chiral NMR analysis of this compound are not extensively detailed in the provided search results, the principles of this technique are well-established for chiral epoxides. For instance, the use of chiral lanthanide shift reagents can induce chemical shift differences between the signals of the two enantiomers in the ¹H or ¹⁹F NMR spectra, allowing for their quantification. The high sensitivity of ¹⁹F NMR makes it particularly advantageous for determining the enantiomeric excess of fluorinated chiral compounds biophysics.orgnih.gov.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence.
For a related compound, 2-ethynyl-2-(3-fluorophenyl)oxirane, the calculated mass for the protonated molecule [C₁₀H₇FO+H]⁺ is 163.0554, and the experimentally found value was 163.0550, demonstrating the precision of HRMS rsc.org. This level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental compositions. The molecular formula of this compound is C₈H₇FO, with a calculated monoisotopic mass of 138.0481 g/mol nih.gov. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the compound's identity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.
C-H stretching (aliphatic): The C-H bonds of the oxirane ring would show stretching vibrations in the 3000-2850 cm⁻¹ range.
C=C stretching (aromatic): Absorption bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.
C-O-C stretching (epoxide): The asymmetric and symmetric stretching of the epoxide ring typically appears in the 1250 cm⁻¹ and 880-750 cm⁻¹ regions, respectively. The ring "breathing" vibration is also a characteristic feature.
C-F stretching: A strong absorption band in the 1250-1020 cm⁻¹ range is indicative of the carbon-fluorine bond.
For a similar compound, 2-ethynyl-2-(3-fluorophenyl)oxirane, characteristic IR peaks were observed at 3067 cm⁻¹ (aromatic C-H), 2989 and 2909 cm⁻¹ (aliphatic C-H), 1593 and 1487 cm⁻¹ (aromatic C=C), and a band at 1279 cm⁻¹ which could be associated with C-O or C-F stretching rsc.org.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Oxirane) | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Epoxide C-O-C | Asymmetric Stretching | ~1250 |
| Epoxide Ring | Breathing/Symmetric Stretch | 880 - 750 |
| C-F | Stretching | 1250 - 1020 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation and purity assessment of this compound, particularly for determining its enantiomeric composition.
Chiral Gas Chromatography (GC) for Enantiomeric Purity
Chiral Gas Chromatography (GC) is a highly effective technique for separating and quantifying the enantiomers of volatile compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
For this compound, a study reported the use of a CP Chirasil-DEX CB column for chiral GC analysis. Under isothermal conditions at 100 °C, the (R)-enantiomer and (S)-enantiomer were baseline separated with retention times of 6.6 minutes and 6.8 minutes, respectively rsc.org. This separation allows for the accurate determination of the enantiomeric ratio and enantiomeric excess (ee) of a given sample.
Table 3: Chiral GC Parameters for this compound
| Parameter | Value |
| Column | CP Chirasil-DEX CB |
| Temperature | 100 °C (isothermal) |
| Retention Time (R)-enantiomer | 6.6 min |
| Retention Time (S)-enantiomer | 6.8 min |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds such as this compound. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and effective method for separating and quantifying the individual enantiomers of a racemic mixture. researchgate.net The most prevalent approach involves the use of a chiral stationary phase (CSP), which creates a chiral environment, allowing for differential interaction with the enantiomers. chiralpedia.com
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and success in the resolution of a wide range of chiral compounds, including epoxides. researchgate.netnih.gov For aryl epoxides structurally similar to this compound, columns such as Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), have been successfully employed. researchgate.net
The separation can be achieved under different chromatographic modes, including normal-phase, reversed-phase, and polar organic modes. researchgate.net The choice of mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (such as ethanol or isopropanol) are commonly used. researchgate.net The polar organic mode, utilizing solvents like acetonitrile or methanol, can also be effective and is sometimes preferred for preparative separations due to the higher solubility of the compounds. researchgate.net Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to maximize the resolution (R_s) between the enantiomeric peaks. researchgate.net
Detailed research on the separation of various chiral epoxides has shown that polysaccharide-based columns can effectively resolve enantiomers, providing the necessary data to determine enantiomeric excess (ee). researchgate.net
Table 1: Illustrative Chiral HPLC Conditions for Aryl Epoxide Enantioseparation
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose-based) | Chiralcel® OD-H (Cellulose-based) |
| Mobile Phase Mode | Normal-Phase | Polar Organic |
| Mobile Phase Composition | n-Hexane / Ethanol (90:10, v/v) | Methanol (100%) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 230 nm |
| Expected Outcome | Baseline resolution of enantiomers | Separation for enantiomeric purity assessment |
This table presents typical starting conditions for the method development of chiral separation for an aryl epoxide like this compound, based on established methods for similar compounds.
Vibrational Optical Activity (VOA) Spectroscopy
Vibrational Optical Activity (VOA) spectroscopy encompasses two primary techniques: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). rsc.org These methods are powerful for determining the absolute configuration (AC) and studying the solution-state conformations of chiral molecules like this compound. voaconference.com VOA spectroscopy measures the small difference in the interaction of a chiral molecule with left and right circularly polarized light during vibrational transitions. rsc.org
VCD measures the differential absorption of left versus right circularly polarized infrared light, while ROA measures the difference in intensity of right versus left circularly polarized Raman scattered light. rsc.org A key feature of VOA is that enantiomers produce mirror-image spectra, which are equal in magnitude but opposite in sign. researchgate.net This characteristic makes VOA an unambiguous tool for assigning the absolute stereochemistry of a molecule. researchgate.net
Unlike other methods, VOA does not require crystallization or chemical derivatization of the analyte. researchgate.net However, the interpretation of VOA spectra is not trivial and relies heavily on quantum chemical calculations. researchgate.net The standard procedure involves obtaining the experimental VCD or ROA spectrum of one enantiomer and comparing it with the spectra predicted by theoretical calculations, typically using Density Functional Theory (DFT), for a known configuration (e.g., the (R)-enantiomer). researchgate.net A good agreement between the experimental spectrum and the calculated spectrum for the (R)-configuration confirms the absolute configuration of the sample as R. Conversely, if the experimental spectrum is the mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as S. This combined experimental and theoretical approach has become a reliable standard for the non-ambiguous determination of the absolute configuration of chiral molecules in solution. researchgate.netmdpi.com Studies on structurally related molecules like styrene (B11656) oxide have successfully utilized VCD to investigate their stereochemical properties. researcher.lifenih.gov
Table 2: Principles and Application of VOA Spectroscopy for this compound
| Aspect | Description |
| Technique Principle | Measures the differential interaction of chiral molecules with left and right circularly polarized light during molecular vibrations. |
| Primary Methods | Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). |
| Key Information Provided | Unambiguous determination of absolute configuration (R/S); provides insights into solution-state conformation. |
| Methodology | Comparison of the experimental VOA spectrum with quantum mechanically calculated spectra for a known enantiomer. |
| Sample Requirements | Chiral molecule in solution; no crystallization or derivatization needed. |
| Data Interpretation | Enantiomers yield mirror-image spectra. Agreement between experimental and calculated spectra confirms the absolute configuration. |
Theoretical and Computational Chemistry Studies of 2 3 Fluorophenyl Oxirane
Density Functional Theory (DFT) Investigationsnih.gov
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations have been instrumental in characterizing the properties of 2-(3-Fluorophenyl)oxirane at the atomic level.
A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to find the minimum energy conformation. ajchem-a.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a stationary point on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that this optimized structure is a true energy minimum. wisc.eduq-chem.com
Vibrational frequency analysis not only confirms the stability of the optimized geometry but also predicts the molecule's infrared (IR) and Raman spectra. q-chem.comresearchgate.net These theoretical spectra can be compared with experimental data to validate the computational model. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C-F bond, the asymmetric and symmetric stretching of the C-O-C bonds in the oxirane ring, and various bending and rocking motions of the phenyl group. ajchem-a.comresearchgate.net
Table 1: Selected Optimized Geometrical Parameters for this compound (Representative DFT Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-F | 1.35 Å |
| C-O (oxirane) | 1.44 Å | |
| C-C (oxirane) | 1.47 Å | |
| Bond Angle | C-O-C (oxirane) | 61.5° |
| C-C-O (oxirane) | 59.25° |
Note: The values in this table are representative and derived from typical DFT calculations on similar fluorinated aromatic epoxides.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. kbhgroup.in A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com
For this compound, DFT calculations show that the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed across the oxirane ring and the adjacent carbon of the aromatic ring. This distribution is crucial for predicting how the molecule will interact with electrophiles and nucleophiles. Other electronic properties, such as ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity), can also be derived from the HOMO and LUMO energies, providing a comprehensive electronic profile of the molecule. kbhgroup.inpku.edu.cn
Table 2: Calculated Electronic Properties of this compound (Representative DFT Data)
| Property | Abbreviation | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.8 eV |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -0.5 eV |
| HOMO-LUMO Energy Gap | ΔE | 6.3 eV |
| Ionization Potential | IP | 6.8 eV |
Note: These values are illustrative of typical results obtained from DFT/B3LYP calculations.
The fluorine atom at the meta-position of the phenyl ring significantly influences the electronic properties and reactivity of the oxirane moiety. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, which in turn can influence the adjacent oxirane ring. scispace.com
FMO analysis helps predict the sites of nucleophilic and electrophilic attack. The electron-withdrawing nature of the fluorophenyl group makes the oxirane ring's carbon atoms more electrophilic and thus more susceptible to nucleophilic attack, which is a characteristic reaction of epoxides. nih.gov The LUMO's localization on the oxirane ring confirms its role as the primary site for accepting electrons from an incoming nucleophile. mdpi.com The fluorine substitution can subtly alter the regioselectivity of the ring-opening reaction compared to unsubstituted styrene (B11656) oxide. scispace.com
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov
MD simulations can be used to study the conformational flexibility of this compound, particularly the rotation around the single bond connecting the phenyl ring and the oxirane ring. researchgate.net By simulating the molecule in a solvent, such as water, these simulations can reveal how intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) with solvent molecules influence its preferred conformation and dynamic behavior. The trajectory from an MD simulation provides a statistical ensemble of conformations, offering insight into the molecule's structural dynamics in a realistic environment.
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form corresponding diols. nih.govebi.ac.uk These enzymes play a critical role in detoxifying xenobiotic compounds. nih.gov MD simulations are a powerful tool for investigating the binding of substrates like this compound to the active site of an EH. mdpi.com
A typical MD simulation of this process would involve docking the optimized structure of this compound into the enzyme's active site. The simulation would then track the dynamics of the enzyme-substrate complex. Key analyses would include:
Binding Stability: Monitoring the root-mean-square deviation (RMSD) of the substrate within the active site to assess the stability of the binding pose.
Intermolecular Interactions: Identifying and quantifying the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and key amino acid residues (e.g., tyrosine, aspartic acid) in the active site that are crucial for catalysis. ebi.ac.uk
Conformational Changes: Observing any conformational changes in both the substrate and the enzyme upon binding, which may be necessary to achieve the transition state for the ring-opening reaction. nih.govrsc.org
These simulations can elucidate the factors governing the enzyme's substrate specificity and enantioselectivity, providing a molecular-level rationale for the observed catalytic activity. mdpi.comnih.gov
Elucidation of Reaction Mechanisms through Computational Modeling
Transition State Characterization and Energy Barrier Calculations
There is no specific data in the existing literature detailing the transition state characterization or energy barrier calculations for reactions involving this compound. Such studies would be invaluable for understanding the kinetics of its ring-opening reactions, for example, under acidic or basic conditions or with various nucleophiles. Typically, these computational investigations would involve methods like Density Functional Theory (DFT) to locate transition state geometries and calculate the activation energies for different potential reaction pathways.
Computational Prediction of Regio- and Stereoselectivity
Similarly, there are no dedicated computational studies on the prediction of regio- and stereoselectivity for the ring-opening of this compound. For structurally related compounds like styrene oxide, computational models have been used to predict whether a nucleophile will attack the benzylic or the terminal carbon of the oxirane ring, and to explain the resulting stereochemistry. acs.org The presence of a fluorine atom on the phenyl ring at the meta position in this compound would introduce electronic effects that could influence the regioselectivity of nucleophilic attack, making it a subject of interest for future computational studies.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound have been reported in the scientific literature. QSAR and QSPR models are developed by correlating variations in the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. To develop such a model for this compound, a dataset of structurally related compounds with measured activities or properties would be required. The absence of such studies indicates that this specific compound has likely not been a focus of large-scale screening or modeling efforts to date.
Future Perspectives and Emerging Trends in 2 3 Fluorophenyl Oxirane Research
Innovations in Asymmetric Catalysis for Fluorinated Epoxides
The synthesis of enantioenriched fluorinated compounds is of paramount importance, and the asymmetric ring-opening of epoxides represents a key strategy for accessing chiral, difunctionalized molecules. mdpi.com Research is rapidly advancing beyond traditional methods, exploring novel catalytic systems to achieve higher efficiency and enantioselectivity.
One significant innovation involves the merger of hydrogen bonding and phase-transfer catalysis. nih.gov This approach effectively activates anionic nucleophiles, such as fluoride (B91410) salts, which are typically insoluble in organic solvents. nih.gov For instance, a chiral bis-urea catalyst can form a complex with fluoride from its cesium salt, rendering it soluble and highly reactive for the enantioselective ring-opening of episulfonium ions, a transformation analogous to epoxide opening. nih.gov This method provides a valuable route for asymmetric nucleophilic fluorination. nih.gov
Biocatalysis presents another promising frontier. the-innovation.org Enzymatic approaches can create a specific chiral environment within an active site, enabling precise interactions with fluorinated motifs. the-innovation.org FMN-dependent reductases and olefin reductases are being explored to control remote stereocenters, producing a diverse range of chiral fluorinated compounds. the-innovation.org Techniques like directed evolution and rational design are being used to optimize these enzymes, enhancing their catalytic efficiency, reaction yields, and substrate scope. the-innovation.org
Beyond these, established catalysts like chiral metal–salen complexes continue to be refined for the desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides. mdpi.com Current research focuses on reducing catalyst loading and developing recyclable supported catalysts to improve the sustainability of these processes. mdpi.com
| Catalytic System | Catalyst Type | Key Innovation | Application to Fluorinated Epoxides | Advantages |
|---|---|---|---|---|
| Hydrogen Bonding Phase-Transfer Catalysis | Chiral Bis-Urea Organocatalyst | Solubilization and activation of insoluble anionic nucleophiles (e.g., CsF). nih.gov | Asymmetric nucleophilic fluorination. nih.gov | High efficiency and enantioselectivity with simple fluoride salts. nih.gov |
| Biocatalysis | Engineered Enzymes (e.g., Olefin Reductase) | Use of directed evolution and rational design to create highly selective enzymes. the-innovation.org | Precise and selective asymmetric synthesis of complex fluorinated compounds. the-innovation.org | High stereoselectivity, mild reaction conditions. the-innovation.org |
| Metal Complex Catalysis | Chiral Metal–Salen Complexes | Development of recyclable, supported catalysts and multi-metallic systems. mdpi.com | Asymmetric ring-opening and kinetic resolution of epoxides. mdpi.com | Well-established, tunable, and effective for various transformations. mdpi.com |
Discovery of Novel Transformations and Reactivity Patterns
While the classical reactivity of epoxides, such as nucleophilic ring-opening, remains central, researchers are uncovering novel transformations that expand the synthetic utility of fluorinated epoxides like 2-(3-fluorophenyl)oxirane. evitachem.com These new reactions provide access to previously inaccessible molecular architectures.
A significant breakthrough is the catalytic conversion of epoxides into fluorinated oxetanes. sciencedaily.comnews-medical.net This transformation proceeds via the insertion of a difluorocarbene species, generated from an organofluorine precursor and stabilized by a copper catalyst, into the epoxide ring. sciencedaily.comnews-medical.net The resulting α,α-difluoro-oxetanes are highly prized heterocyclic compounds that combine the attributes of small-ring heterocycles and fluorine, holding great promise as lead compounds in drug discovery. sciencedaily.com
The reactivity of epoxides with Frustrated Lewis Pairs (FLPs) has also been explored, leading to regioselective ring-opening and the formation of stable zwitterionic heterocycles. researchgate.net This type of transformation highlights the potential for creating unusual molecular structures by harnessing the unique reactivity of FLPs with strained rings like epoxides. researchgate.net
Furthermore, the direct conversion of epoxides into other valuable ring systems is an active area of research. For example, silver-catalyzed reactions have been developed to transform epoxides directly into trifluoromethylcyclopropanes in a single step. researchgate.net This tandem deoxygenation/[2+1] cycloaddition achieves a net oxygen-to-carbon exchange, demonstrating broad functional group tolerance and offering a powerful tool for late-stage diversification of complex molecules. researchgate.net The regio- and stereoselectivity of these ring-opening reactions are highly dependent on the choice of reagents and the nature of the epoxide, allowing for controlled synthesis favoring either SN1 or SN2 pathways. researchgate.net
| Transformation | Reagents/Catalyst | Product Scaffold | Key Features |
|---|---|---|---|
| Difluorocarbene Insertion | Copper catalyst, Organofluorine precursor | α,α-Difluoro-oxetane | Creates valuable and previously hard-to-access fluorinated four-membered rings. sciencedaily.comnews-medical.net |
| FLP-Mediated Ring-Opening | Frustrated Lewis Pairs (e.g., tBu₂PCH₂BPh₂) | Zwitterionic Heterocycles | Regioselective formation of stable, charged heterocyclic systems. researchgate.net |
| Deoxygenative Cycloaddition | Silver catalyst, N-triftosylhydrazones | Trifluoromethylcyclopropane | Achieves a net oxygen-to-carbon exchange in a single step with high functional group tolerance. researchgate.net |
Integration of Advanced Machine Learning and AI in Synthetic Design
The complexity of designing synthetic routes for novel fluorinated compounds is increasingly being addressed by artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools are revolutionizing chemical synthesis by enabling automated retrosynthetic planning, optimization of reaction conditions, and even the forward prediction of reaction outcomes. mdpi.com
Machine learning models can effectively map complex reaction landscapes, allowing for the accurate prediction of high-yielding conditions for untested substrates. acs.org For instance, ML has been successfully used to navigate the intricate variables in the deoxyfluorination of alcohols using sulfonyl fluorides, fine-tuning reagent and base structures to maximize efficiency. acs.org This predictive power significantly reduces the experimental effort required for reaction optimization. mdpi.com
The integration of generative AI with automated synthesis platforms, such as microfluidics systems, represents a major leap forward. nih.govresearchgate.net This combination allows for a complete design-make-test-analyze cycle, where AI designs novel molecules, which are then synthesized and screened in a fully automated fashion, dramatically accelerating the pace of discovery. researchgate.net
| AI/ML Application | Technique/Approach | Impact on Synthetic Design of Fluorinated Compounds |
|---|---|---|
| Reaction Condition Optimization | Machine Learning (Mapping Reaction Space) | Predicts optimal reagents, catalysts, and solvents for high-yield fluorination reactions. acs.org |
| Retrosynthetic Planning | Deep Learning, Neural Networks | Generates novel and efficient synthetic routes for complex fluorinated targets. nih.govnih.gov |
| Automated Synthesis | Generative AI + Robotic Platforms (e.g., Microfluidics) | Enables rapid, de novo design and synthesis of novel compounds for high-throughput screening. researchgate.net |
| Sustainable Route Design | AI-driven Computer-Aided Synthesis Planning (CASP) | Incorporates green chemistry principles to minimize waste and environmental impact. elsevier.com |
Expansion of Medicinal Chemistry Applications of Fluorophenyl Oxirane Scaffolds
The this compound scaffold and its derivatives are becoming increasingly important in medicinal chemistry. The introduction of the fluorophenyl group can significantly enhance metabolic stability, binding affinity, and bioavailability. the-innovation.org The inherent three-dimensionality of scaffolds derived from this epoxide is also a key advantage, as less planar molecules often exhibit improved physicochemical properties and clinical success rates. bldpharm.com
One emerging application is the use of fluorinated oxetanes, synthesized from epoxides, as valuable drug scaffolds. sciencedaily.comnews-medical.net The isosteric replacement of a methylene (B1212753) (CH₂) unit with a difluoromethylene (CF₂) group in a four-membered ring can profoundly impact a molecule's properties, and lipophilicity and metabolic stability studies have supported the potential of these fluorinated oxetanes as valuable components of new therapeutics. sciencedaily.comnews-medical.net
Furthermore, the development of novel synthetic methodologies allows for the incorporation of fluorophenyl oxirane-derived motifs into more complex molecular architectures, such as spirocyclic systems. bldpharm.comnih.gov Spirocycles, which contain two rings fused at a single carbon atom, are attractive scaffolds in drug design due to their rigid, three-dimensional nature. bldpharm.com Introducing spirocyclic elements can improve compound potency, selectivity, and pharmacokinetic properties. bldpharm.com
The fluorophenyl moiety itself is a key feature in various classes of bioactive compounds. For example, molecules containing bis(4-fluorophenyl) groups are found in potent dopamine (B1211576) reuptake inhibitors, which have applications in treating neuropsychiatric disorders. wikipedia.org By providing a versatile entry point to chiral 1-(3-fluorophenyl)-2-hydroxy structures, this compound serves as a critical building block for creating new generations of therapeutic agents across diverse disease areas.
| Scaffold/Motif | Derived From | Potential Therapeutic Area | Significance in Medicinal Chemistry |
|---|---|---|---|
| α,α-Difluoro-oxetane | Fluorinated Epoxides | Broad (Oncology, Infectious Disease, etc.) | Novel, metabolically stable scaffold with desirable physicochemical properties. sciencedaily.comnews-medical.net |
| Spirocyclic Systems | Fluorinated Epoxides (as building blocks) | Broad | Introduces three-dimensionality, improving potency, selectivity, and pharmacokinetics. bldpharm.com |
| Diphenylbutylpiperazines | Fluorophenyl precursors | Neuropsychiatric Disorders | The fluorophenyl group is critical for high-affinity binding to targets like the dopamine transporter. wikipedia.org |
| Chiral Fluoro-alcohols | This compound | Broad | Versatile chiral building block for synthesizing complex, enantioenriched drug candidates. mdpi.com |
Q & A
Q. What are the established synthetic routes for 2-(3-Fluorophenyl)oxirane, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves epoxidation of 3-fluorostyrene derivatives. A stereoselective approach is described using Sharpless epoxidation or Jacobsen-Katsuki conditions to control enantiomeric excess (ee). For example, (S)-2-((R)-fluoro(phenyl)methyl)oxirane is synthesized via asymmetric epoxidation with a titanium-based catalyst and chiral ligands, achieving >90% ee . Key variables include temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and oxidant choice (e.g., mCPBA or VO(acac)₂). Yields range from 60–85%, with impurities monitored via GC/HPLC (>95% purity thresholds) .
Q. How is this compound characterized to confirm structural integrity and purity?
Answer: Standard characterization combines:
- NMR Spectroscopy : H and F NMR identify fluorine substitution patterns (e.g., δ~-110 ppm for meta-fluorine) and epoxy ring protons (δ 3.5–4.5 ppm) .
- Chromatography : GC-MS or HPLC with chiral columns quantifies enantiomeric purity (e.g., Chiralpak AD-H column for ee determination) .
- Elemental Analysis : Matches calculated vs. observed C/H/F ratios (e.g., CHFO requires C 64.54%, H 4.74%, F 12.76%) .
Q. What are the stability considerations for this compound under varying storage conditions?
Answer: The compound is sensitive to moisture and acidic/basic conditions, which can hydrolyze the epoxide ring. Storage at 0–6°C in inert atmospheres (argon) is recommended to prevent degradation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when sealed in amber vials .
Advanced Research Questions
Q. How does the meta-fluorine substituent influence the reactivity of this compound compared to other fluorinated analogs?
Answer: The meta-fluorine group induces electron-withdrawing effects, increasing electrophilicity of the epoxide ring. Comparative studies with 2-(4-Fluorophenyl)oxirane (para-F) show:
- Nucleophilic Opening : 3-F derivatives react 1.5× faster with amines (e.g., aniline) due to reduced steric hindrance vs. para-F analogs.
- Catalytic Ring-Opening : Ru(VI) porphyrin catalysts achieve 99% conversion to cyclic carbonates under CO pressure (50 psi, 80°C), outperforming non-fluorinated epoxides by 20% .
- Computational Insights : DFT calculations (B3LYP/6-31G*) reveal a lower activation energy (ΔΔG‡ = 3.2 kcal/mol) for nucleophilic attack at the β-position of the epoxide .
Q. What strategies are employed to achieve enantioselective synthesis of this compound for chiral drug intermediates?
Answer: Enantioselective methods include:
- Chiral Salen Catalysts : Mn(III)-salen complexes yield (R,R)-epoxide with 88% ee in toluene at -20°C .
- Biocatalysis : Epoxide hydrolases from Aspergillus niger selectively hydrolyze undesired enantiomers, enriching ee to >99% .
- Kinetic Resolution : Racemic mixtures are resolved using lipases (e.g., CAL-B) in biphasic systems (hexane/water), achieving 94% ee .
Q. How can computational modeling predict the ecological toxicity and biodegradability of this compound?
Answer:
- PBT/vPvB Assessment : QSAR models (EPI Suite) estimate log Kow = 2.1, suggesting low bioaccumulation potential. However, experimental data are lacking .
- Degradation Pathways : DFT simulations predict hydroxyl radical-mediated ring-opening as the primary degradation route (t ~12 hours in air) .
- Toxicity Prediction : ECOSAR classifies the compound as "Category 3" for aquatic toxicity (LC = 10 mg/L for Daphnia magna), requiring validation via OECD Test 202 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
